![molecular formula C12H16N4O2 B14905429 n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)
n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide is a heterocyclic compound that belongs to the pyrazolopyridine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide typically involves the condensation of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and functional group modifications . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to promote cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide has several scientific research applications:
作用機序
The mechanism of action of N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It forms hydrogen bonds with the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .
特性
分子式 |
C12H16N4O2 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
2-methoxy-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C12H16N4O2/c1-8(2)16-12-9(5-14-16)4-10(6-13-12)15-11(17)7-18-3/h4-6,8H,7H2,1-3H3,(H,15,17) |
InChIキー |
VVHHGWHSPZKZIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


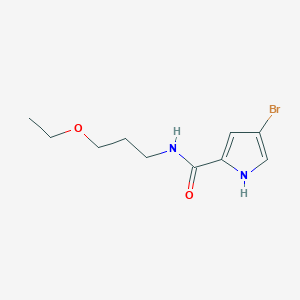

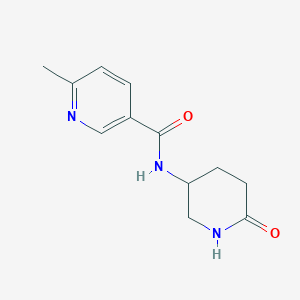
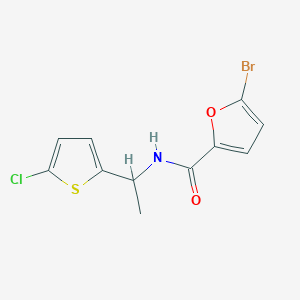
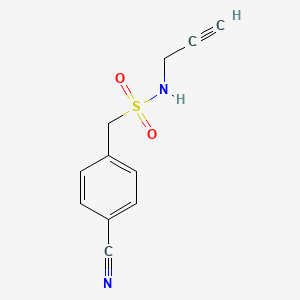

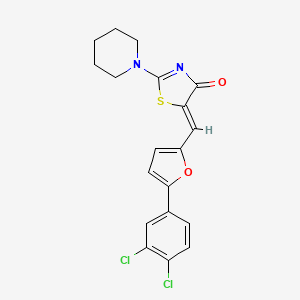
![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
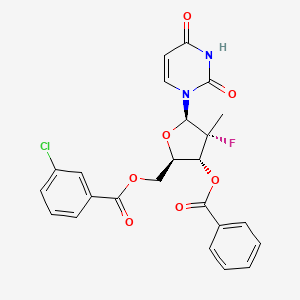
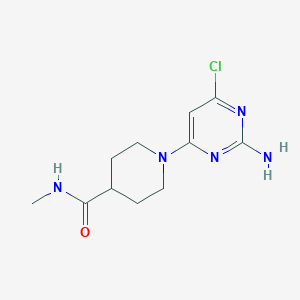

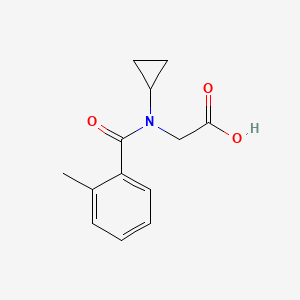

![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
